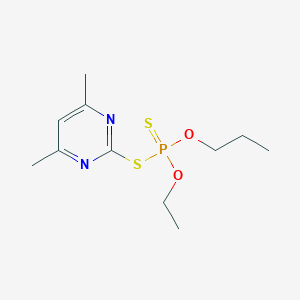
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-lambda5-phosphane: is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of a pyrimidinyl group substituted with dimethyl groups at the 4 and 6 positions, and a phosphorodithioate moiety linked to ethyl and propyl groups. It is known for its role in various chemical reactions and its potential use in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The resulting intermediate is then reacted with propyl alcohol to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-lambda5-phosphane can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and phosphorothioates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphorothioates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-lambda5-phosphane is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the study of reaction mechanisms involving phosphorus compounds.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes involved in the metabolism of organophosphorus compounds. It serves as a model compound to understand the interactions between organophosphorus compounds and biological systems.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as an inhibitor of enzymes that play a role in various diseases. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agriculture.
Wirkmechanismus
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-lambda5-phosphane involves the inhibition of enzymes that contain serine residues in their active sites. The compound binds to the serine residue, forming a covalent bond and thereby inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
- S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-isopropyl phosphorodithioate
- S-(4,6-Dimethyl-2-pyrimidinyl) O,O-diethyl phosphorodithioate
Comparison: (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-lambda5-phosphane is unique due to its specific substitution pattern and the presence of both ethyl and propyl groups. This combination of substituents can influence its reactivity and interaction with biological targets, making it distinct from similar compounds that may have different alkyl groups or substitution patterns.
Eigenschaften
CAS-Nummer |
17702-79-3 |
|---|---|
Molekularformel |
C11H19N2O2PS2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-5-7-15-16(17,14-6-2)18-11-12-9(3)8-10(4)13-11/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
NHYHUYCPBYGOOU-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Kanonische SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















